molecular formula C20H19N3O3S B3311635 N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methylbenzamide CAS No. 946272-21-5

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methylbenzamide

Cat. No. B3311635
CAS RN: 946272-21-5
M. Wt: 381.4 g/mol
InChI Key: VCLMNERNRCFPHA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridazinone derivatives, which includes “N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methylbenzamide”, often involves the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The pyridazin-3 (2 H )-one skeleton was first prepared by E. Fischer by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of PCl 5 .


Chemical Reactions Analysis

Pyridazinone derivatives, including “N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methylbenzamide”, are known for their diverse pharmacological activities . This is due to the easy functionalization at various ring positions, making them an attractive synthetic building block for designing and synthesis of new drugs .

Scientific Research Applications

Antimicrobial Activity

Pyridazine derivatives, including the compound , have shown a wide range of antimicrobial activities . This makes them potential candidates for the development of new antimicrobial drugs.

Antidepressant Activity

These compounds have also been found to exhibit antidepressant properties . This suggests they could be used in the treatment of various mood disorders.

Anti-hypertensive Activity

Pyridazine derivatives have been associated with anti-hypertensive activity . This means they could potentially be used in the management of high blood pressure.

Anticancer Activity

Some pyridazine derivatives have shown anticancer properties . This suggests they could be used in the development of new cancer therapies.

Antiplatelet Activity

These compounds have demonstrated antiplatelet activity . This means they could potentially be used in the prevention of blood clots.

Antiulcer Activity

Pyridazine derivatives have been associated with antiulcer activity . This suggests they could be used in the treatment of various types of ulcers.

Herbicidal Activity

Some pyridazine derivatives have shown herbicidal properties . This suggests they could be used in the development of new herbicides.

Antifeedant Activity

These compounds have demonstrated antifeedant activity . This means they could potentially be used in pest management strategies.

Future Directions

Given the diverse pharmacological activities of pyridazinone derivatives, it is suggested that this privileged skeleton should be extensively studied for the therapeutic benefits . The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially drugs and agrochemicals .

properties

IUPAC Name

N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-3-27(25,26)19-12-11-18(22-23-19)15-8-6-9-16(13-15)21-20(24)17-10-5-4-7-14(17)2/h4-13H,3H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCLMNERNRCFPHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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